molecular formula C14H28BrNO2 B6163761 tert-butyl N-(9-bromononyl)carbamate CAS No. 2352715-55-8

tert-butyl N-(9-bromononyl)carbamate

Cat. No.: B6163761
CAS No.: 2352715-55-8
M. Wt: 322.3
InChI Key:
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Description

tert-Butyl N-(9-bromononyl)carbamate: is a chemical compound with the molecular formula C14H28BrNO2 and a molecular weight of 322.29 g/mol . It is a derivative of carbamic acid and is often used in organic synthesis and research applications. The compound features a tert-butyl carbamate group and a bromononyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-bromononyl)carbamate typically involves the reaction of tert-butyl carbamate with 9-bromononyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(9-bromononyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(9-bromononyl)carbamate primarily involves its reactivity as a carbamate and a bromide. The tert-butyl carbamate group can be deprotected to release the free amine, which can then participate in various biochemical reactions. The bromononyl chain can undergo nucleophilic substitution, allowing the compound to be modified or conjugated to other molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(9-bromononyl)carbamate can be achieved through a two-step reaction process. The first step involves the synthesis of 9-bromononan-1-ol, which is then used in the second step to synthesize tert-butyl N-(9-bromononyl)carbamate.", "Starting Materials": [ "Sodium bromide", "1-nonanol", "Sulfuric acid", "Sodium hydroxide", "Tert-butyl chloroformate", "Triethylamine", "Dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "9-bromononan-1-ol" ], "Reaction": [ "Step 1: Synthesis of 9-bromononan-1-ol", "1. Dissolve 1-nonanol in dry dichloromethane.", "2. Add sulfuric acid and sodium bromide to the solution and stir for 30 minutes.", "3. Add sodium hydroxide to the solution to neutralize the mixture.", "4. Extract the organic layer and dry it over anhydrous sodium sulfate.", "5. Remove the solvent under reduced pressure to obtain 9-bromononan-1-ol.", "", "Step 2: Synthesis of tert-butyl N-(9-bromononyl)carbamate", "1. Dissolve 9-bromononan-1-ol in dry dichloromethane.", "2. Add tert-butyl chloroformate and triethylamine to the solution and stir for 30 minutes.", "3. Add dimethylformamide and N,N'-dicyclohexylcarbodiimide to the solution and stir for 24 hours.", "4. Extract the organic layer and dry it over anhydrous sodium sulfate.", "5. Remove the solvent under reduced pressure to obtain tert-butyl N-(9-bromononyl)carbamate." ] }

CAS No.

2352715-55-8

Molecular Formula

C14H28BrNO2

Molecular Weight

322.3

Purity

95

Origin of Product

United States

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